molecular formula C20H21NO6S B613485 Fmoc-D-methionine sulfone CAS No. 1247791-23-6

Fmoc-D-methionine sulfone

Cat. No. B613485
CAS RN: 1247791-23-6
M. Wt: 403,5 g/mole
InChI Key:
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Description

Fmoc-D-methionine sulfone is a compound with the molecular formula C20H21NO6S . It is also known by other names such as Fmoc-D-Met (O2)-OH . The compound has a molecular weight of 403.5 g/mol .


Synthesis Analysis

The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .


Molecular Structure Analysis

The InChI of this compound is InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 . The compound has a Canonical SMILES of CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Chemical Reactions Analysis

The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a molecular weight of 403.5 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 .

Scientific Research Applications

1. Role in Flavin-Containing Monooxygenase (FMO) Dependent Metabolism

Fmoc-D-methionine sulfone is implicated in the metabolism mediated by flavin-containing monooxygenases (FMOs), particularly in methionine sulfoxidation. FMOs, including FMO1, FMO2, and FMO3, are involved in the metabolism of various endogenous compounds, including methionine. FMO3, in particular, is identified as the major FMO isoform involved in methionine sulfoxidation in liver and kidney microsomes of rabbits and rats, exhibiting stereoselective metabolism of L-methionine to L-methionine-d-sulfoxide (Duescher et al., 1994), (Krause et al., 1996), (Dever & Elfarra, 2006).

2. Oxidation in Peptides and Proteins

Studies have shown that this compound is relevant in the oxidation of peptides containing free N-terminal methionine, which may act as substrates for FMOs. This suggests its potential role in the oxidation of methionine in larger peptides or proteins (Elfarra & Krause, 2005).

3. Application in Solid-Phase Peptide Synthesis

This compound is used in solid-phase peptide synthesis. For instance, its reduction with Bu4NBr in TFA has been reported, which is compatible with peptides containing aromatic amino acids. This method is advantageous due to short reaction times and compatibility with Fmoc chemistry-based acidolytic cocktails (Taboada et al., 2001).

4. Involvement in Methionine Sulfoxide Reductase Enzymes

This compound has been utilized in the development of an electrophoretically mediated microanalysis assay for determining the stereoselective reduction of L-methionine sulfoxide diastereomers by methionine sulfoxide reductase enzymes. This highlights its potential application in studying enzyme kinetics and functionality (Zhu et al., 2014).

5. Investigating the Metabolism of Endogenous Compounds

This compound aids in studying the metabolism of endogenous compounds, including homocysteine S-conjugates like methionine. FMOs are shown to metabolize these compounds in vivo to sulfoxides, indicating a broader role of FMOs in the metabolism of endogenous homocysteine S-conjugates (Elfarra, 1995).

Mechanism of Action

Target of Action

Fmoc-D-Methionine Sulfone, also known as Fmoc-D-Met(O2)-OH, is primarily used in the field of proteomics research . Its primary targets are amino acids in peptide chains . The compound is used as a protecting group for these amino acids during peptide synthesis .

Mode of Action

The Fmoc group in this compound acts as a protecting group for the amine group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the chemical formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis . During this process, the Fmoc group protects the amine group of the amino acid, allowing peptide bonds to form without interference. Once the peptide chain is formed, the Fmoc group is removed, typically using a base like piperidine .

Pharmacokinetics

It’s important to note that the compound issolid at room temperature and is typically stored at 4°C .

Result of Action

The use of this compound in peptide synthesis results in the formation of desired peptide chains with high efficiency . The Fmoc group’s ability to protect the amine group of amino acids and then be readily removed allows for the successful synthesis of complex peptides .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the introduction of the Fmoc group is typically carried out in the presence of a base . The removal of the Fmoc group, on the other hand, requires a basic environment . Therefore, the pH and the presence of certain chemicals can significantly impact the efficacy of this compound in peptide synthesis .

Future Directions

The use of polar methionine sulfoxide as a building block in solid-phase peptide synthesis improves the synthesis quality and yields the crude peptide, with significantly improved solubility compared to the reduced species . This facilitates the otherwise often laborious peptide purification by high-performance liquid chromatography . The subsequent reduction proceeds quantitatively . This approach has been optimized with the methionine-rich Tar-DNA-binding protein 43 (307–347), but is also more generally applicable, as demonstrated by the syntheses of human calcitonin and two aggregation-prone peptides from the human prion protein .

Biochemical Analysis

Biochemical Properties

Fmoc-D-methionine sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . This compound is used in the study of these oxidation and reduction processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The oxidation of methionine residues can lead to changes in protein structure and function, which can have profound effects on cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is a stable compound with a melting point of 142-160°C

Metabolic Pathways

This compound is involved in various metabolic pathways. Methionine (Met) is a sulfur-containing amino acid that can be oxidized to Met sulfoxide (MetO), and this compound plays a role in this process .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLKPACOHZKRFM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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